molecular formula C17H28O8S4 B1211809 Pentaerythritol tetra(3-mercaptopropionate) CAS No. 7575-23-7

Pentaerythritol tetra(3-mercaptopropionate)

Cat. No.: B1211809
CAS No.: 7575-23-7
M. Wt: 488.7 g/mol
InChI Key: JOBBTVPTPXRUBP-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP; CAS 7575-23-7) is a tetrafunctional thiol compound with the molecular formula C₁₇H₂₈O₈S₄ and a molecular weight of 488.64 g/mol . It is characterized by a pentaerythritol core esterified with four 3-mercaptopropionate groups, enabling high crosslinking efficiency in polymerization reactions. Key applications include:

  • Crosslinking agent in UV-curable coatings, adhesives, and elastomers .
  • Chain transfer agent in radical polymerization .
  • Photocuring monomer in thiol-ene systems .
  • Intermediate in organic synthesis and polymer modification .

Physical properties include a density of 1.28 g/mL, boiling point of 275°C at 1 mmHg, and refractive index of 1.531 . Safety data highlight hazards such as acute oral toxicity (H302), skin sensitization (H317), and aquatic toxicity (H410) .

Properties

IUPAC Name

[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBTVPTPXRUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044728
Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
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Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
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CAS No.

7575-23-7
Record name Pentaerythritol tetra(3-mercaptopropionate)
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Record name Pentaerythrityl tetrakis(3-mercaptopropionate)
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Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
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Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
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Record name Pentaerythritol tetrakis(3-mercaptopropionate)
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Record name PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE)
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Mechanism of Action

Action Environment

The action of PETMP is influenced by environmental factors such as temperature and pH. For instance, the thiol-ene reaction can be catalyzed by heat or UV light. Furthermore, the stability and efficacy of PETMP can be affected by the presence of oxygen, which can oxidize the thiol groups and inhibit the thiol-ene reaction. Therefore, the action environment plays a crucial role in the effectiveness of PETMP.

Biochemical Analysis

Cellular Effects

Pentaerythritol tetrakis(3-mercaptopropionate) influences various cellular processes. It has been shown to interact with cellular moieties, enhancing the maximum stress and compressive modulus of materials when combined with hydroxyapatite

Temporal Effects in Laboratory Settings

In laboratory settings, pentaerythritol tetrakis(3-mercaptopropionate) exhibits stability and reactivity towards container materials Its stability under various conditions, including thermal and sunlight exposure, ensures its effectiveness in long-term applications

Dosage Effects in Animal Models

The effects of pentaerythritol tetrakis(3-mercaptopropionate) at different dosages in animal models have not been extensively studied. Its role as a cross-linking agent and low-temperature curing agent suggests that varying dosages could influence the extent of polymerization and cross-linking in biological systems

Metabolic Pathways

Pentaerythritol tetrakis(3-mercaptopropionate) is involved in metabolic pathways related to its role as a thiol monomer. It interacts with enzymes and cofactors that facilitate the thiol-ene reaction, leading to the formation of polymeric networks

Transport and Distribution

The transport and distribution of pentaerythritol tetrakis(3-mercaptopropionate) within cells and tissues are influenced by its chemical properties. It can be transported and distributed through interactions with transporters or binding proteins. Its localization and accumulation within specific cellular compartments may affect its activity and function.

Subcellular Localization

Pentaerythritol tetrakis(3-mercaptopropionate) is likely to localize within specific subcellular compartments due to its chemical properties. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization can influence its activity and function within the cell.

Biological Activity

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a compound characterized by its four thiol groups, has garnered significant attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

PETMP is an organic compound with the molecular formula C17H28O8S4C_{17}H_{28}O_8S_4 and a molecular weight of 488.66 g/mol. The presence of multiple thiol groups enables PETMP to engage in thiol-ene reactions, forming polymeric networks that are critical in various biochemical applications .

Thiol-Ene Reaction

The primary mechanism through which PETMP exerts its biological effects is the thiol-ene reaction . This reaction allows PETMP to react with multifunctional alkenes, leading to the formation of cross-linked polymeric structures. The reaction can be catalyzed by heat or UV light, influencing the properties of the resultant materials .

Cellular Interactions

PETMP has been shown to interact with cellular components, enhancing mechanical properties when used in conjunction with materials like hydroxyapatite. This interaction suggests potential applications in biomedical fields, particularly in the development of biomaterials for tissue engineering.

In Vitro Studies

In vitro studies have demonstrated that PETMP can serve as a stabilizer and cross-linking agent in various formulations. For instance, it has been used to synthesize thiolated chitosan, which exhibited sustained release of insulin at pH 5.3, indicating its potential for drug delivery applications . Additionally, PETMP-based networks have shown promising biodegradability under specific conditions, which is crucial for developing biodegradable implants .

Mucoadhesive Drug Delivery Systems

One notable application of PETMP is in mucoadhesive drug delivery systems. Its ability to adhere to mucosal membranes enhances the retention time of drugs in the gastrointestinal tract, facilitating controlled release and improved therapeutic outcomes .

Biodegradable Networks

Research has shown that PETMP can form networks with tri- and tetra-acrylates that possess hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds. These properties enable slow degradation rates under hydrolytic conditions while promoting faster degradation in oxidative environments, making them suitable for temporary implants .

PropertyPentaerythritol Tetrakis(3-Mercaptopropionate)Other Thiol Compounds
Molecular Weight 488.66 g/molVaries
Functional Groups Four thiol groupsVaries
Reactivity High (thiol-ene reactions)Varies
Biodegradability Moderate to high (depends on formulation)Varies
Application Areas Drug delivery, biomaterialsVaries

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Thiol-Ene Click Chemistry

Pentaerythritol tetrakis(3-mercaptopropionate) serves as a thiol monomer in thiol-ene click reactions, facilitating the formation of polymeric networks. These networks are characterized by their robustness and versatility, making them suitable for various applications:

  • Biodegradable Polymers : Research has demonstrated that polymeric networks formed from this compound exhibit hydrolytically and oxidation-responsive properties, which are crucial for developing biodegradable materials .
  • Synthesis of Macroporous Structures : High-internal-phase-emulsion polymerization can be employed to create macroporous polymers using pentaerythritol tetrakis(3-mercaptopropionate), which have applications in biomedical scaffolding for tissue engineering .
Application Description
Biodegradable PolymersFormulation of materials that degrade under specific conditions, useful for environmental applications.
Macroporous StructuresDevelopment of scaffolds for fibroblast regeneration and other tissue engineering purposes.

Industrial Applications

3.1 Adhesives and Coatings

Pentaerythritol tetrakis(3-mercaptopropionate) is increasingly used as a crosslinking agent in adhesives and coatings due to its ability to enhance mechanical properties such as tensile strength and shear strength. Its low odor and high performance meet the stringent requirements of modern adhesive formulations .

3.2 Smart Coatings

The compound has been utilized in the development of multifunctional smart coatings that exhibit self-cleaning properties and enhanced optical characteristics. These coatings mimic natural phenomena (e.g., antireflective surfaces found in moth eyes) and have potential applications in various industries, including automotive and electronics .

Biomedical Applications

4.1 Drug Delivery Systems

Research indicates that pentaerythritol tetrakis(3-mercaptopropionate) can be incorporated into drug delivery systems, particularly for anticancer therapies. Its ability to form networks that respond to specific stimuli enhances the targeted delivery of therapeutic agents, minimizing side effects and improving treatment efficacy .

4.2 Biocompatible Implants

The synthesis of biodegradable networks using this compound suggests potential applications in biocompatible implants. These materials can degrade safely within the body, reducing long-term complications associated with traditional implants .

Case Study 1: Biodegradable Networks

A study investigated the synthesis of polymeric networks via thiol-ene reactions involving pentaerythritol tetrakis(3-mercaptopropionate). The resulting materials showed slow hydrolytic degradation in phosphate buffer but rapid degradation in oxidative environments, indicating their potential use as biodegradable implants .

Case Study 2: Smart Coatings

In another research project, pentaerythritol tetrakis(3-mercaptopropionate) was utilized to create smart coatings that demonstrated enhanced hydrophobicity and antireflective properties. These coatings were evaluated for their performance under various environmental conditions, showcasing their applicability in real-world scenarios .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

a) Trimethylolpropane Tris(3-mercaptopropionate) (3SH)
  • Structure : Trimethylolpropane core with three thiol groups.
  • Functionality : Trifunctional vs. PETMP’s tetrafunctionality.
  • Impact : Lower crosslinking density in polymers, resulting in reduced mechanical strength but increased flexibility .
  • Applications : Used in elastomers and coatings where moderate rigidity is acceptable .
b) Isooctyl 3-Mercaptopropionate
  • Structure : Branched isooctyl group attached to a single thiol.
  • Functionality: Monofunctional, offering terminal chain transfer in polymerization.
  • Impact : Imparts hydrophobicity and flexibility due to its branched alkyl chain, enhancing water resistance in coatings .
  • Applications : Preferred in automotive and marine coatings .
c) Butyl 3-Mercaptopropionate and Methyl 3-Mercaptopropionate
  • Structure : Linear alkyl esters (butyl/methyl) with single thiol groups.
  • Functionality: Monofunctional chain transfer agents.
  • Impact : Lower molecular weight increases volatility but reduces residue in final products. Methyl derivatives are used in low-temperature curing systems .
d) 1,8-Dimercapto-3,6-dioxaoctane
  • Structure : Ether-linked dithiol with a linear chain.
  • Functionality : Dual thiol groups with oxygen atoms enhancing polarity.
  • Impact : Improved solubility in polar solvents and compatibility with hydrophilic matrices .
  • Applications : Drug delivery systems and hydrophilic polymer networks .

Research Findings

  • PETMP in Hybrid Networks : PETMP forms mechanically strong disulfide-linked networks with octavinyl-POSS, achieving self-healing efficiency >90% .
  • Trimethylolpropane Tris(3-MP) : In copolymerization with poly(tetrahydrofuran), it produces elastomers with lower sol fraction (5–10%) compared to PETMP-based networks (15–20%) .
  • Isooctyl 3-MP : Demonstrated 30% higher water contact angle in coatings vs. PETMP, confirming enhanced hydrophobicity .

Q & A

Q. What methodologies optimize the synthesis of PETMP to improve reaction efficiency and purity?

PETMP is synthesized via esterification of pentaerythritol and 3-mercaptopropionic acid using methanesulfonic acid as a catalyst. A composite water-absorbing agent (4Å molecular sieve, silica gel, and water-absorbing resin) accelerates water removal, reducing reaction time to achieve >99% conversion. Post-synthesis, vacuum filtration separates the catalyst, followed by liquid-liquid separation and dehydration to isolate PETMP with high purity (>95%) .

Q. Which analytical techniques are critical for characterizing PETMP’s structure and purity?

  • NMR and FTIR : Confirm esterification completeness by tracking thiol (-SH) and hydroxyl (-OH) peaks.
  • DSC : Measures thermal transitions (e.g., melting point at ~115°C for related derivatives) .
  • HPLC : Quantifies purity (>95%) and detects residual reactants .
  • Elemental Analysis : Validates sulfur content (C17H28O8S4, MW 488.66) .

Q. How does PETMP participate in thiol-ene click reactions, and what factors influence reaction kinetics?

PETMP’s four thiol groups enable rapid, stoichiometric thiol-ene reactions with ene monomers (e.g., triethylene glycol divinyl ether). Reaction kinetics depend on:

  • Molar Ratios : Excess thiols ensure complete conversion.
  • Catalysts : Photoinitiators (e.g., DMPA) or thermal initiators accelerate radical-mediated steps.
  • Solvent Polarity : Polar solvents (e.g., methanol) enhance miscibility in 3D printing resins .

Q. What role does PETMP play in crosslinked polymer networks, and how is network topology analyzed?

PETMP acts as a tetrafunctional crosslinker in poly(tetrahydrofuran) elastomers. Network analysis involves:

  • Sol Fraction Measurement : Quantifies unreacted chains via Soxhlet extraction.
  • Swelling Experiments : Determines crosslink density using Flory-Rehner theory.
  • Stress-Strain Modeling : Compares experimental moduli with constrained junction models to identify trapped entanglements .

Q. What safety protocols are essential when handling PETMP in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats (EN374-certified gloves recommended for prolonged exposure) .
  • Ventilation : Avoid inhalation of vapors (H317, H410 hazards).
  • Waste Disposal : Collect in sealed containers to prevent environmental release (UN 3082) .

Advanced Research Questions

Q. How do conflicting toxicity data for PETMP (e.g., skin sensitization vs. non-irritancy) inform risk assessment?

  • Contradictions : OECD 404/405 tests show no skin/eye irritation in rabbits , but H317 indicates potential allergic reactions in humans .
  • Resolution : Conduct patch testing with human cell lines (e.g., Keratinosens assay) to evaluate sensitization potential. Monitor batch-specific impurities (e.g., residual methanesulfonic acid) that may exacerbate reactivity .

Q. What design strategies enhance PETMP’s performance in solid-state lithium-ion electrolytes?

  • Composite Formulation : Blend PETMP with poly(ethylene glycol) diacrylate (PEGDA) to form hybrid networks with ionic conductivity >10⁻⁴ S/cm.
  • Lithium Salt Compatibility : Optimize LiTFSI concentration to balance ion mobility and mechanical stability.
  • In Situ Polymerization : Use UV curing to create defect-free interfaces with electrodes .

Q. How does PETMP enable 3D-printed porous polymers via polymerization-induced phase separation?

  • Resin Design : Combine PETMP with triethylene glycol divinyl ether and PEG200. Phase separation during DLP printing creates interconnected micropores (SEM-verified).
  • Post-Processing : Supercritical CO₂ drying preserves porosity (>80% void volume) while maintaining mechanical resilience (reversible compression up to 70% strain) .

Q. What synergistic effects arise when combining PETMP with phenolic antioxidants in polymer stabilization?

  • Co-Stabilization : PETMP and hindered phenols (e.g., Irganox 1010) reduce oxidative degradation in polypropylene. The thiol groups scavenge radicals, while phenols inhibit hydroperoxide formation.
  • Accelerated Aging Tests : TGA shows increased decomposition onset (ΔT = +30°C) in synergistic blends .

Q. How do trapped entanglements in PETMP-crosslinked elastomers affect mechanical properties?

  • Entanglement Contribution : Small-angle neutron scattering (SANS) reveals that trapped entanglements act as pseudo-crosslinks, increasing modulus by 40% vs. theoretical predictions.
  • Swollen Network Analysis : Mooney-Rivlin plots deviate from ideal affine models, highlighting non-Gaussian chain behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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